molecular formula C10H7ClF4O2 B6301611 Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate CAS No. 1805457-70-8

Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B6301611
CAS No.: 1805457-70-8
M. Wt: 270.61 g/mol
InChI Key: MJKKLPUNXBNOID-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7ClF4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures

Properties

IUPAC Name

ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(12)4-7(8(6)11)10(13,14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKKLPUNXBNOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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